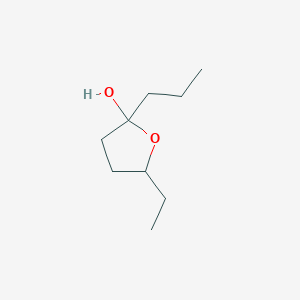![molecular formula C33H53O2P B12888146 Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is known for its application as a ligand in various catalytic processes, particularly in cross-coupling reactions. The compound’s structure features a biphenyl core with multiple substituents, including tert-butyl, isopropyl, and methoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group modifications.
Introduction of Phosphine Group: The phosphine group is introduced via a reaction with a suitable phosphorus reagent, such as lithium trimethylsilylphosphide, under controlled conditions.
Final Modifications: The final product is obtained after purification and characterization steps, ensuring the desired compound’s purity and structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Cross-Coupling Reactions: It is commonly used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Conditions vary depending on the substituent being introduced or replaced.
Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or DMF are commonly used.
Major Products
Phosphine Oxides: From oxidation reactions.
Substituted Biphenyls: From substitution reactions.
Coupled Products: From cross-coupling reactions, forming new C-C or C-N bonds.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Chemistry: Used as a ligand in catalytic processes to enhance reaction efficiency and selectivity.
Medicine: Research into its use in drug development and synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various reactions by stabilizing transition states and intermediates, thereby lowering activation energies and increasing reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethyl di-tBuXPhos
- Tetramethyl tBuXPhos
- tBuXPhos
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of substituents, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in certain catalytic applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C33H53O2P |
|---|---|
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
ditert-butyl-[3,4-dimethoxy-2,5-dimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C33H53O2P/c1-19(2)24-17-25(20(3)4)28(26(18-24)21(5)6)27-22(7)29(34-15)30(35-16)23(8)31(27)36(32(9,10)11)33(12,13)14/h17-21H,1-16H3 |
InChI-Schlüssel |
TXHWHBQNFXTQTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC)OC)C)P(C(C)(C)C)C(C)(C)C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


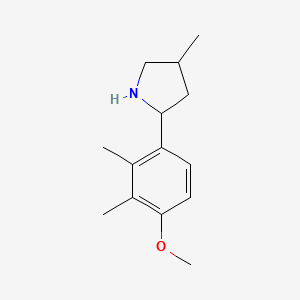

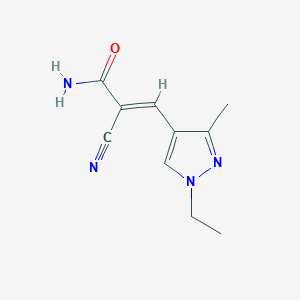
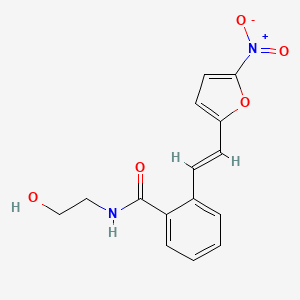

![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)
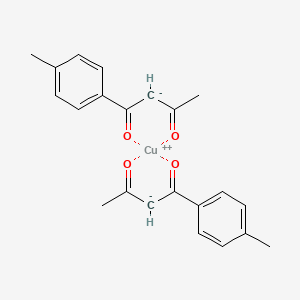
![3-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12888097.png)
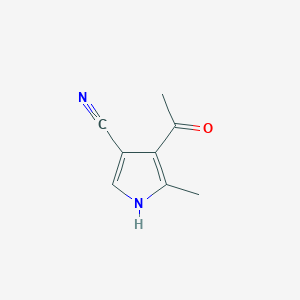
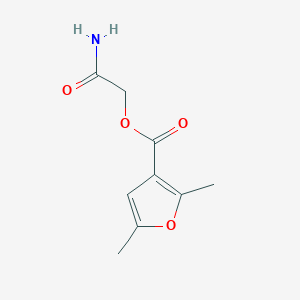
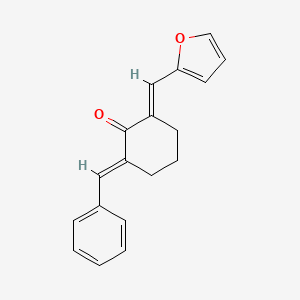
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)

